molecular formula C25H21FN4O2S B2967061 4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-fluorobenzyl)benzamide CAS No. 1207013-48-6

4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-fluorobenzyl)benzamide

Cat. No. B2967061
CAS RN: 1207013-48-6
M. Wt: 460.53
InChI Key: TVNJVYDDEGALGZ-UHFFFAOYSA-N
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Description

The compound “4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-fluorobenzyl)benzamide” is a complex organic molecule that contains several functional groups . It has a molecular formula of C25H21FN4O2S and a molecular weight of 460.53.


Molecular Structure Analysis

The molecule contains several functional groups, including an imidazole ring, a benzamide group, and a thioether linkage . These groups can participate in various chemical reactions and may influence the physical and chemical properties of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Given the presence of polar functional groups in this molecule, it’s likely to have some degree of solubility in polar solvents .

Scientific Research Applications

Fluorescent Sensors for Metal Ions

Research into benzimidazole and benzothiazole conjugates has shown their efficacy as fluorescent sensors for detecting metal ions like Al3+ and Zn2+ due to significant absorption and emission spectral changes upon coordination. These compounds' ability to act as emissive molecules in aggregated states, alongside their sensitivity and selectivity, underscores their utility in metal ion detection (G. Suman et al., 2019).

Antiviral and Antimicrobial Applications

Substituted imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized and found to exhibit inhibitory effects on the replication of ortho- and paramyxoviruses, demonstrating the potential for antiviral applications. The synthesis approach and the selective biological activity against certain viruses highlight the compound's significance in antiviral research (B. Golankiewicz et al., 1995).

Anticancer Agents

Benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole have shown potential as anticancer agents. These compounds were synthesized and evaluated for their inhibitory activities against various cancer cell lines, with some showing promising anticancer activity. The exploration of these derivatives emphasizes the chemical structure's impact on biological activity and its potential application in cancer treatment (E. Menteşe et al., 2015).

Synthesis and Antimicrobial Screening

Fluoro-substituted sulphonamide benzothiazoles have been synthesized and screened for antimicrobial activity. The incorporation of fluorine and sulphonamide groups into benzothiazole structures has led to compounds with significant antimicrobial properties. This research points to the potential of such chemical frameworks in developing new antimicrobial agents (V. Jagtap et al., 2010).

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. Further studies could explore its potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

4-[2-(2-anilino-2-oxoethyl)sulfanylimidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O2S/c26-22-9-5-4-6-19(22)16-28-24(32)18-10-12-21(13-11-18)30-15-14-27-25(30)33-17-23(31)29-20-7-2-1-3-8-20/h1-15H,16-17H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNJVYDDEGALGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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